1-Chloro-2,3,4,6-tetrafluorobenzene structure
1-Chloro-2,3,4,6-tetrafluorobenzene structure
An In-Depth Technical Guide to the Structure and Utility of 1-Chloro-2,3,4,6-tetrafluorobenzene
Abstract
This technical guide provides a comprehensive analysis of 1-Chloro-2,3,4,6-tetrafluorobenzene (CAS No. 5172-06-5), a key fluorinated building block in modern synthetic chemistry. We will delve into its nuanced molecular and electronic structure, which dictates its physicochemical properties and reactivity. This document will cover its spectroscopic signature, synthetic accessibility, and reaction pathways, with a particular focus on its application in the development of pharmaceuticals and advanced materials. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile reagent.
Introduction: The Strategic Importance of Polychlorofluorinated Aromatics
Halogenated, particularly fluorinated, organic compounds hold a privileged position in drug discovery and materials science. The introduction of fluorine can significantly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. 1-Chloro-2,3,4,6-tetrafluorobenzene is a member of a class of highly activated aromatic systems. Its unique substitution pattern—four strongly electron-withdrawing fluorine atoms and a moderately electron-withdrawing chlorine atom—creates a highly electron-deficient aromatic ring, priming it for specific and predictable chemical transformations. This guide serves to elucidate the foundational chemical principles of this molecule, providing the causal links between its structure and its utility as a synthetic intermediate.
Molecular and Electronic Structure
The structure of 1-Chloro-2,3,4,6-tetrafluorobenzene is the cornerstone of its chemical behavior. The benzene ring is substituted with a chlorine atom at the C1 position and fluorine atoms at C2, C3, C4, and C6. The sole hydrogen atom resides at the C5 position.
Caption: 2D representation of 1-Chloro-2,3,4,6-tetrafluorobenzene.
The key to its reactivity lies in the powerful inductive electron withdrawal (-I effect) of the five halogen substituents. Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the aromatic π-system. This has two major consequences:
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Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is highly "electron-poor" and therefore strongly deactivated towards attack by electrophiles.
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Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency creates a substantial partial positive charge on the ring carbons, making the entire system an excellent target for nucleophiles.[1] This is the dominant and most synthetically useful mode of reactivity for this class of compounds.
Physicochemical Properties
A clear understanding of a compound's physical properties is a prerequisite for its safe and effective use in a laboratory or industrial setting.
| Property | Value | Source |
| CAS Number | 5172-06-5 | Internal |
| Molecular Formula | C₆HClF₄ | Internal |
| Molecular Weight | 184.52 g/mol | [2] |
| Appearance | Colorless liquid (Expected) | Inferred from similar compounds[3] |
| Boiling Point | ~120-130 °C (Estimated) | Based on 1,2,3,4-Tetrafluorobenzene (~95 °C)[4] and Chlorobenzene (~131 °C)[5] |
| Density | ~1.5 g/mL (Estimated) | Based on 1,2,3,4-Tetrafluorobenzene (~1.4 g/mL)[4] |
Note: Experimental data for this specific isomer is not widely published. The provided values for boiling point and density are expert estimations based on structurally similar compounds.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of 1-Chloro-2,3,4,6-tetrafluorobenzene is achieved through a combination of standard analytical techniques. The interpretation of these spectra is directly linked to its unique structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei, all with spin I=½, provides a wealth of information.
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¹H NMR: The spectrum will feature a single, complex multiplet. The lone proton at the C5 position will be coupled to the four fluorine atoms. The coupling constants will vary depending on the number of bonds separating the nuclei (³JH-F, ⁴JH-F). This complex splitting pattern is a definitive signature for this specific substitution pattern.
-
¹⁹F NMR: This is arguably the most informative spectrum. Four distinct signals are expected, one for each chemically non-equivalent fluorine atom. Each signal will be a complex multiplet due to mutual F-F coupling (³JF-F, ⁴JF-F, and ⁵JF-F) and coupling to the C5 proton (JH-F).[6][7] The chemical shifts and coupling patterns provide an unambiguous fingerprint of the molecule.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. Each signal will be split into a multiplet due to C-F coupling (¹JC-F, ²JC-F, etc.), with the direct one-bond coupling (¹JC-F) being very large (typically >200 Hz).
Table of Expected NMR Characteristics:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |
| ¹H (at C5) | 7.0 - 7.5 | dddd (doublet of doublet of doublets of doublets) or multiplet | ³JH5-F4, ³JH5-F6, ⁴JH5-F3, ⁵JH5-F2 |
| ¹⁹F (at C2, C3, C4, C6) | -110 to -165 | Complex multiplet for each | F-F and F-H couplings |
| ¹³C | 110 - 150 | 6 distinct multiplets | C-F couplings of varying magnitude |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺•): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio).[8][9] This results in two peaks at m/z 184 (for C₆H³⁵ClF₄) and m/z 186 (for C₆H³⁷ClF₄) with a relative intensity ratio of approximately 3:1.[10] This pattern is a clear indicator of a monochlorinated compound.
-
Key Fragments: Fragmentation will likely involve the loss of chlorine ([M-Cl]⁺) or fluorine ([M-F]⁺) radicals.[11] The loss of a chlorine radical (m/z 149) is often a prominent pathway. Further fragmentation of the tetrafluorophenyl cation can also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups and bonds.[12] For this molecule, the spectrum is characterized by:
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C-H Stretch: A weak to medium absorption around 3050-3100 cm⁻¹ corresponding to the aromatic C-H bond.
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C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The substitution pattern may result in multiple sharp bands.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region. The presence of multiple C-F bonds will lead to several intense bands, dominating this part of the spectrum.
-
C-Cl Stretch: A medium to strong absorption in the 700-850 cm⁻¹ range.
Synthesis and Reactivity
Synthesis Protocol
While multiple routes to polychlorofluorinated benzenes exist, a common strategy involves nucleophilic substitution on a more heavily halogenated precursor or diazotization of a corresponding aniline. For instance, a plausible laboratory synthesis could start from a commercially available tetrafluoroaniline derivative, followed by a Sandmeyer-type reaction to introduce the chlorine atom.
Exemplary Protocol: Diazotization and Chlorination
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Diazotization: 2,3,4,6-Tetrafluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. This step must be performed with caution as diazonium salts can be unstable.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. Vigorous nitrogen evolution is observed.
-
Workup: The reaction mixture is warmed to room temperature and then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
-
Validation: The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 4 (GC-MS, ¹H & ¹⁹F NMR).
Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary utility of 1-Chloro-2,3,4,6-tetrafluorobenzene is as an electrophilic aromatic substrate in SNAr reactions.[1][13][14] The reaction proceeds via a two-step addition-elimination mechanism.
Caption: The Addition-Elimination mechanism of SNAr.
Regioselectivity: The position of nucleophilic attack is a critical consideration. While all carbon atoms bearing a halogen are activated, the precise location is governed by subtle electronic and steric factors. Generally, substitution occurs at the position that best stabilizes the negative charge in the Meisenheimer intermediate. Attack at the C4 position (para to the chlorine) is often favored as the negative charge can be delocalized onto the fluorine atoms at C3 and the chlorine at C1. However, the specific nucleophile and reaction conditions can influence the regiochemical outcome, sometimes allowing for selective substitution at other positions.[15][16] Both fluorine and chlorine can act as leaving groups, but due to the high strength of the C-F bond, fluoride is an excellent leaving group in the SNAr context because its departure is part of the fast, energetically favorable rearomatization step.
Applications in Research and Drug Development
The ability to selectively introduce substituents onto the 1-Chloro-2,3,4,6-tetrafluorobenzene core makes it an invaluable scaffold.
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Pharmaceutical Synthesis: It serves as a starting material for building complex drug candidates. The remaining fluorine atoms on the ring after an initial SNAr reaction can enhance metabolic stability and modulate the pKa of nearby functional groups, which is a key strategy in medicinal chemistry.
-
Agrochemicals: Similar to pharmaceuticals, the fluorinated core can be incorporated into novel pesticides and herbicides to improve their efficacy and environmental persistence profile.
-
Materials Science: The high thermal and chemical stability imparted by the polyfluorinated ring makes it a useful component in the synthesis of specialty polymers, liquid crystals, and other advanced functional materials.
Safety and Handling
Based on data for structurally related compounds, 1-Chloro-2,3,4,6-tetrafluorobenzene should be handled with appropriate care.
-
Hazards: Likely to be a flammable liquid and vapor.[3] Expected to cause skin and serious eye irritation.[17] May be harmful if inhaled and may cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[19]
Caption: A self-validating workflow for synthesis and analysis.
Conclusion
1-Chloro-2,3,4,6-tetrafluorobenzene is more than just a chemical; it is a strategic tool for molecular design. Its structure, dominated by the electron-withdrawing power of its halogen substituents, makes it a predictable and reliable substrate for nucleophilic aromatic substitution. A thorough understanding of its spectroscopic properties is essential for validating its synthesis and subsequent reactions. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing novel molecular architectures with tailored properties.
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